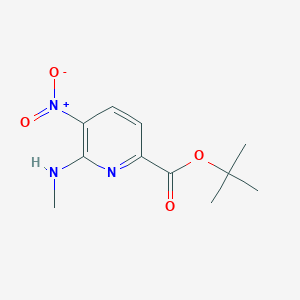

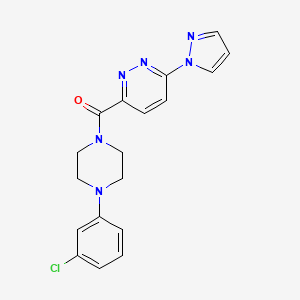

![molecular formula C14H13N3OS B2838596 N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 893977-74-7](/img/structure/B2838596.png)

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide” is a compound bearing imidazo[2,1-b]thiazole scaffolds . It has been synthesized and tested for its cytotoxicity against human cancer cell lines . The compound has shown potential inhibitory effects on VEGFR2 .

Molecular Structure Analysis

The molecular structure of “N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide” is complex, with a molecular weight of 258.17 . The InChI code for this compound is 1S/C7H9N3S.2ClH.H2O/c1-5-4-11-7-9-6 (2-8)3-10 (5)7;;;/h3-4H,2,8H2,1H3;2*1H;1H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide” include a molecular weight of 258.17 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

A novel compound, demonstrating the flexibility and adaptability of thiazole derivatives, was synthesized and its structure confirmed using advanced analytical techniques. This work highlights the continuous exploration and identification of new compounds for potential therapeutic applications (Li Ying-jun, 2012).

Antimicrobial and Antifungal Applications

Research has demonstrated the efficacy of N-substituted phenyl acetamide benzimidazole derivatives against Methicillin Resistant Staphylococcus aureus (MRSA), indicating the potential of these compounds in treating bacterial infections resistant to conventional antibiotics (S. Chaudhari et al., 2020). Additionally, a series of thiazole derivatives exhibited significant antifungal activity against various strains, further underscoring the utility of these compounds in addressing fungal infections (G. Çapan et al., 1999).

Anticancer Activity

The synthesis of thiazole derivatives and their evaluation for anticancer activity represent a promising avenue for the development of new therapeutic agents. Compounds have shown potent cytotoxic effects against a range of cancer cell lines, including breast, lung, and colon cancers, highlighting the potential for these derivatives in cancer therapy (Sraa Abu-Melha, 2021).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been studied for their antimycobacterial properties , suggesting potential targets within the Mycobacterium tuberculosis (Mtb) organism.

Mode of Action

It is known that similar compounds interact with their targets, leading to inhibition of the organism’s growth

Biochemical Pathways

Similar compounds have been shown to have antimycobacterial properties , suggesting that they may affect pathways essential for the growth and survival of Mtb.

Result of Action

Similar compounds have demonstrated antimycobacterial activity , suggesting that they may inhibit the growth of Mtb.

Eigenschaften

IUPAC Name |

N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c1-9-8-19-14-16-13(7-17(9)14)11-4-3-5-12(6-11)15-10(2)18/h3-8H,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMVYMGYYZPGAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

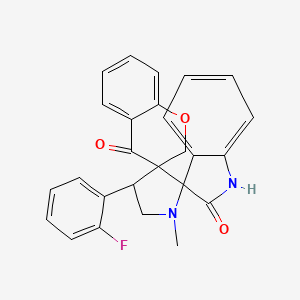

![1-(benzo[d]oxazol-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2838513.png)

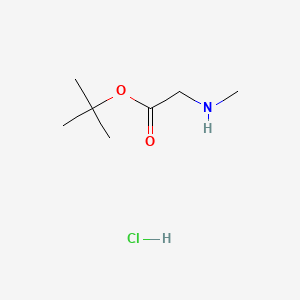

![8-cyclopropyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2838518.png)

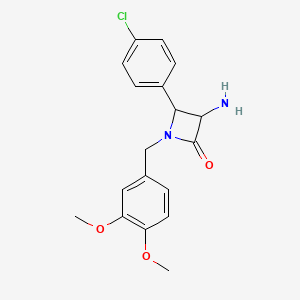

![4-[4-(3,4-Dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]butanoic acid](/img/structure/B2838519.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2838520.png)

![N-(2-Hydroxy-3-phenoxypropyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2838529.png)

![4-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2838533.png)

![5-chloro-N-[2-(4-methoxyanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2838536.png)